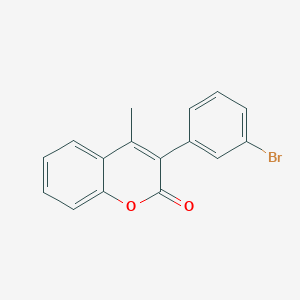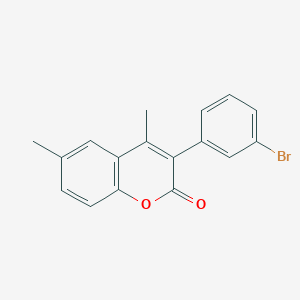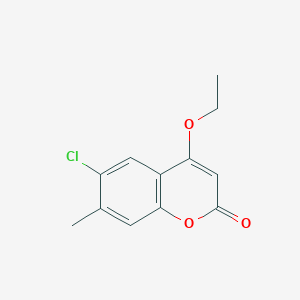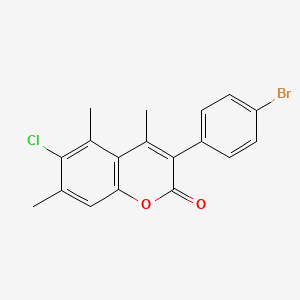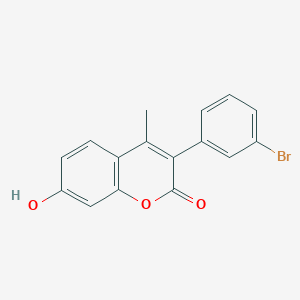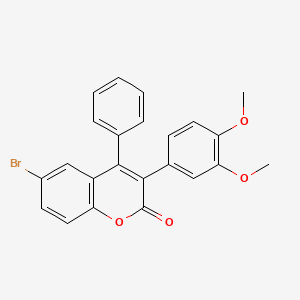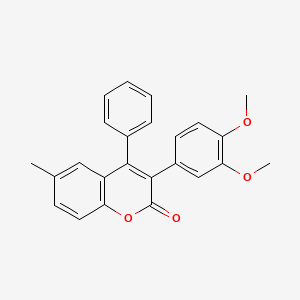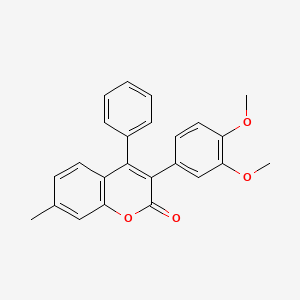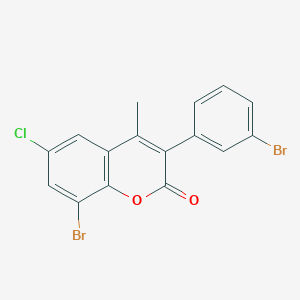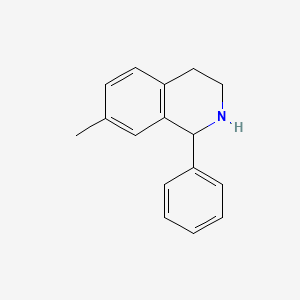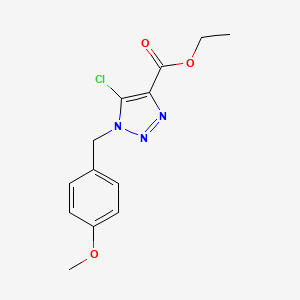
5-氯-1-(4-甲氧基苄基)-1H-1,2,3-三唑-4-甲酸乙酯
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzyl azide with a 5-chloroethyl chloroformate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a “click” reaction. This would form the 1,2,3-triazole ring and attach the ethyl carboxylate group .Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 5-chloro substitution on the triazole ring and the 4-methoxy substitution on the benzyl group could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ethyl carboxylate group could undergo reactions typical of esters, such as hydrolysis or aminolysis. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the ethyl carboxylate group could make it more polar and potentially increase its solubility in polar solvents .科学研究应用
1. 四元键合相互作用和分子分析
研究了 5-氯-1-(4-甲氧基苄基)-1H-1,2,3-三唑-4-甲酸乙酯在形成 π-空穴四元键合相互作用中的潜力。研究人员合成了各种三唑衍生物,包括具有相似结构的化合物,并使用 Hirshfeld 表面分析、DFT 计算和 Bader 的分子中原子理论等技术对它们进行了分析。这些化合物,例如 2-(1-苄基-4-(4-甲氧基苯基-1H-1,2,3-三唑-5-基))-2-氧代乙酸乙酯,证明了通过这些相互作用在固态中形成自组装二聚体的能力 (Ahmed 等人,2020).
2. 新型化合物的合成和抗癌评价
对 5-氯-1-(4-甲氧基苄基)-1H-1,2,3-三唑-4-甲酸乙酯衍生物的研究包括合成具有作为抗哮喘剂潜力的新化合物。合成过程涉及亲核取代和环化反应,从而产生新型的苯并吡喃三唑体系 (Buckle 等人,1981).
3. 在环链互变异构中的作用
对具有相似结构的三唑-4-羧酸的合成研究揭示了对环链互变异构的见解。例如,1-(4-乙氧基苯基)-5-甲酰-1H-1,2,3-三唑-4-羧酸的合成提供了溶液中互变异构的证据 (Pokhodylo 和 Obushak,2022).
4. 分子对接研究和癌症研究
已经对结构上类似于 5-氯-1-(4-甲氧基苄基)-1H-1,2,3-三唑-4-甲酸乙酯的化合物(特别是在苯并咪唑衍生物中)进行了分子对接研究。这些研究旨在了解其抗癌特性的机制并探索它们作为 EGFR 抑制剂的潜力 (Karayel,2021).
5. 三唑类杂环的合成
已经广泛研究了基于三唑的各种杂环的合成和表征,包括那些与 5-氯-1-(4-甲氧基苄基)-1H-1,2,3-三唑-4-甲酸乙酯相关的结构。这些研究工作的重点是开发新的合成方法并探索这些化合物在各个领域的潜在应用 (Pokhodylo、Shyyka 和 Obushak,2018).
未来方向
作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s benzylic position allows for resonance stabilization of the carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway can result in the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s benzylic position and the presence of a benzene ring could potentially influence its bioavailability .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of new organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the electronegativity of the halogen involved . Additionally, the presence of a benzene ring can provide aromatic stabilization, influencing the compound’s reactivity .
属性
IUPAC Name |
ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-13(18)11-12(14)17(16-15-11)8-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMGQIZAQMDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


